molecular formula C22H26N6O3 B15103103 Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B15103103
M. Wt: 422.5 g/mol
InChI Key: VTZZXMKDEWETOZ-UHFFFAOYSA-N
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Description

Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a triazolopyridazine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol under reflux conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .

Comparison with Similar Compounds

Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate can be compared with other triazolopyridazine derivatives:

The uniqueness of this compound lies in its specific structural features that allow for targeted interactions with a variety of biological receptors, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 4-[[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H26N6O3/c1-14(2)20-25-24-18-8-9-19(26-28(18)20)27-12-10-15(11-13-27)21(29)23-17-6-4-16(5-7-17)22(30)31-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,29)

InChI Key

VTZZXMKDEWETOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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